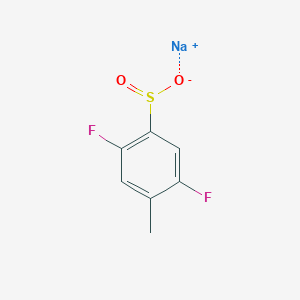

![molecular formula C22H18N2O4 B2541317 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922109-13-5](/img/structure/B2541317.png)

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a derivative of dibenz[b,f][1,4]oxazepin-11(10H)-one, which is a structural framework found in various pharmacologically active molecules. The dibenzoxazepine scaffold is particularly significant due to its presence in compounds with antidepressant activity, such as the drug Sintamil.

Synthesis Analysis

The synthesis of dibenz[b,f]oxazepin-11(10H)-ones, which are core structures related to the compound , can be efficiently assembled using a solid support methodology. The SNAr (nucleophilic aromatic substitution) methodology is employed, utilizing the reaction between fluorine in 2-fluoro-5-nitrobenzoic acid and the hydroxyl group of various 2-aminophenols on an AMEBA resin. This approach is noted for its flexibility and the high purity (>90%) of the final products .

Molecular Structure Analysis

The molecular structure of dibenz[b,f][1,4]oxazepin-11(10H)-ones and their derivatives is confirmed through various techniques, including NOE (Nuclear Overhauser Effect) experiments. These structures are characterized by a seven-membered heterocyclic ring system that includes an oxazepine moiety. The confirmation of the structure is crucial for understanding the compound's potential interactions and activity .

Chemical Reactions Analysis

Dibenz[b,f][1,4]oxazepin-11(10H)-ones can undergo nucleophilic substitution reactions, particularly with O- and S-nucleophiles. These reactions can lead to mono- or bis-substitution of nitro groups present on the molecule. Interestingly, the nitro group in position 3 is displaced first, which contrasts with the reactivity patterns observed in nitro-substituted benzoannulated five-membered heterocycles. This difference is attributed to the increased steric hindrance for peri-nitro group displacement in the seven-membered heterocycle .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide are not detailed in the provided papers, the properties of related dibenz[b,f][1,4]oxazepin-11(10H)-ones can be inferred. These compounds typically exhibit solid-state properties and are synthesized in high purity. Their reactivity and stability are influenced by the substitution pattern on the heterocyclic ring, which can affect their pharmacological properties .

Scientific Research Applications

Pharmacological Profile

A study conducted by Naporra et al. (2016) explored various oxazepine derivatives for their pharmacological characteristics, focusing on their affinities to histamine receptors and selected aminergic GPCRs. They found that these compounds showed high affinity to the human H1R and varying affinities to other receptors, suggesting potential applications in targeting specific receptor types (Naporra et al., 2016).

Antitumor Activities

Research by Wu et al. (2006) on dihydrodibenzoxepins isolated from Bulbophyllum kwangtungense revealed that these compounds exhibited anti-tumor activities against human tumor cell lines, highlighting their potential for cancer therapy applications (Wu, He, & Pan, 2006).

Heterocyclic Synthesis

Kumar et al. (2007) demonstrated that 10,11-Dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one could be used as a synthon for the efficient annulation of various heterocycles, suggesting its utility in synthesizing novel chemical structures (Kumar, Ila, & Junjappa, 2007).

Enantioselective Synthesis

Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. This research opens up avenues for producing optically active pharmaceuticals (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Biological Activity

Gerasimova et al. (1989) explored polyfluorinated dibenz[b,f][1,4]oxazepines, focusing on their synthesis and properties. They found that these compounds interact with nucleophiles and can be used to create analogues of psychotropic agents, indicating their potential in developing new CNS-targeted drugs (Gerasimova, Konstantinova, & Petrenko, 1989).

properties

IUPAC Name |

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-14-7-9-20-18(11-14)24-22(26)17-12-15(8-10-19(17)28-20)23-21(25)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXZHWHXXQNPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2541236.png)

![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541239.png)

![Ethyl 4-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2541241.png)

![2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2541251.png)

![4-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2541252.png)

![N-(3,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2541253.png)

![Lithium 3-[(tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2541256.png)